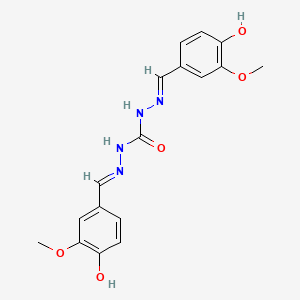

![molecular formula C17H15N3O2S B6125377 3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)

3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a nitrogen and sulfur-containing heterocyclic aromatic molecule. The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur .

Synthesis Analysis

The synthesis of thiazolopyrimidine and its derivatives involves a variety of methods using different catalysts, solvent mediums, and microwave irradiation with the goal of achieving a high yield and rapid separation of the product . For example, 7-Methyl[1,3]thiazolo[3,2-a]pyrimidine-5-one was synthesized by reacting 1,3-thiazolo-2-amine with ethyl acetylacetate in acetic acid .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is complex and involves a variety of chemical reactions. The structure is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives are complex. The proposed reaction mechanism involved the nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .Physical And Chemical Properties Analysis

Thiazolopyrimidine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学的研究の応用

- Thiazolo[3,2-a]pyrimidine derivatives, including 3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, exhibit high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets.

- These derivatives have demonstrated antibacterial activity. Their unique chemical properties make them attractive for functionalization, especially due to the active methylene group (C2H2) that reacts readily with electrophilic reagents .

- Thiazolo[3,2-a]pyrimidine compounds, including our target molecule, exhibit anti-inflammatory properties. These findings open avenues for developing novel anti-inflammatory agents .

- The thiazolo[3,2-a]pyrimidine moiety can be modified to introduce new binding sites. This flexibility is crucial for optimizing ligand-receptor interactions in drug design .

- Beyond their biological activities, derivatives of thiazolo[3,2-a]pyrimidine hold significant synthetic potential. Researchers explore their use as building blocks for medicinal chemistry .

Antitumor Activity

Antibacterial Properties

Anti-Inflammatory Effects

Drug Design and Optimization

Synthetic Potential

Structural Insights

将来の方向性

Thiazolopyrimidine and its derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests a promising future direction for research in this area.

作用機序

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The reaction mechanism of similar thiazolopyrimidine derivatives involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which undergoes [3,3]-claisen rearrangement .

Biochemical Pathways

Thiazolopyrimidine derivatives are known to interact with various biochemical pathways due to their structural versatility .

Result of Action

Thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

The synthesis of thiazolopyrimidine derivatives can be influenced by a variety of catalysts, solvent medium, and microwave irradiation .

特性

IUPAC Name |

3-phenyl-6-(pyrrolidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(19-8-4-5-9-19)13-10-18-17-20(16(13)22)14(11-23-17)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJUCQMBESIPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)

![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)

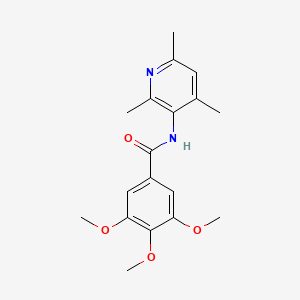

![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)

![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)

![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)

![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)

![1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B6125382.png)

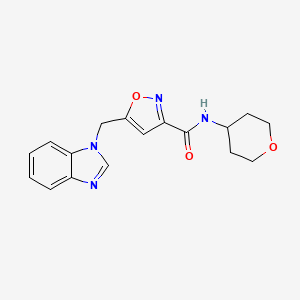

![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)

![N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6125390.png)